1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide
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Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN3O3S3 and its molecular weight is 455.99. The purity is usually 95%.
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Biological Activity
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C17H18ClN3O3S with a molecular weight of approximately 444.0 g/mol. The structure features a piperidine ring substituted with a sulfonyl group linked to a chlorothiophene moiety and a cyano-substituted cyclopentathiophene. This unique arrangement contributes to its diverse biological activities.
Anticancer Activity
Research has indicated that thiophene derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds related to cyclopenta[b]thiophenes have shown promising results in the NCI's human tumor cell line screening panel, particularly against leukemia and lung cancer cell lines .
Cell Line | GI50 (µM) | Mechanism of Action |
---|---|---|
A549 | 0.362 | Induces G2/M cell cycle arrest |
OVACAR-4 | 2.01 | Apoptosis induction via caspase activation |
T47D | 0.362 | Tubulin polymerization inhibition |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes involved in disease pathways. For instance, its sulfonamide functionality suggests potential as an enzyme inhibitor, impacting metabolic processes and gene expression .
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity. Similar thiophene derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the anticancer activity of a series of cyclopenta[b]thiophene derivatives, including the target compound, revealing significant cytotoxicity against multiple cancer cell lines .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through caspase activation and G2/M phase arrest .
- Comparative Analysis : A comparative study highlighted that while other sulfonamide derivatives showed antimicrobial properties, the unique combination of functional groups in this compound enhances its therapeutic potential across multiple biological targets .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S3/c19-15-4-5-16(27-15)28(24,25)22-8-6-11(7-9-22)17(23)21-18-13(10-20)12-2-1-3-14(12)26-18/h4-5,11H,1-3,6-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJVUKOFBRVFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.